1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
1-[4-amino-3-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H11F2NO2/c1-6(14)4-7-2-3-8(13)9(5-7)15-10(11)12/h2-3,5,10H,4,13H2,1H3 |
InChI Key |
RYNMKCKOKFHJRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)N)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Difluoromethoxy Group Introduction
The difluoromethoxy moiety is introduced via alkylation using chlorodifluoroacetate:
- Alkylation of Catechol Derivatives :
- 3,4-Dihydroxybenzaldehyde reacts with chlorodifluoroacetate in DMF, yielding 4-difluoromethoxy-3-hydroxybenzaldehyde (45% yield).
- Optimization Note : Excess chlorodifluoroacetate (1.5 equiv) and K₂CO₃ base improve yield.
Amination and Ketone Formation
A two-step sequence converts the aldehyde to the target ketone:
- Reductive Amination :
- Intermediate aldehydes undergo reductive amination with ammonium acetate and NaBH₃CN in DMF, producing 4-amino-3-(difluoromethoxy)phenylpropan-1-one (32–65% yield).
- Key Reaction :
$$
\text{Aldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, DMF}} \text{Primary Amine}
$$
- Oxidation to Propan-2-one :
Reaction Optimization
Catalytic Systems
- InCl₃-Catalyzed Methods : Ultrasound-assisted InCl₃ (20 mol%) in 50% EtOH reduces reaction time to 20 min with 95% yield for analogous ketones.
- Pd/C Hydrogenation : Selective reduction of nitro groups to amines (e.g., 4-nitro to 4-amino) achieves >90% conversion.
Solvent and Temperature Effects
Characterization Data
The final compound is validated via:
- NMR : δ 7.85 (d, J = 8.4 Hz, 1H, ArH), δ 6.89 (s, 1H, ArH), δ 2.55 (s, 3H, CH₃).
- HRMS : m/z 215.20 [M+H]⁺ (calc. 215.08 for C₁₀H₁₁F₂NO₂).
- Melting Point : 128–130°C (lit. 130°C).
Industrial-Scale Adaptations
- Continuous Flow Reactors : Improve safety and yield (>85%) for nitro reduction steps.
- Automated Crystallization : Ensures >99% purity via gradient cooling in ethanol/water.
Challenges and Solutions
- Regioselectivity in Alkylation : Use of SEM (2-(trimethylsilyl)ethoxymethyl) protecting groups directs difluoromethoxy installation to the 3-position.
- Byproduct Mitigation : Silica gel chromatography (EtOAc/hexane, 3:7) removes unreacted aldehydes.
Chemical Reactions Analysis
1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Amino-2-(difluoromethoxy)phenyl)propan-2-one
- Structure: Differs in the position of the amino and difluoromethoxy groups (3-amino-2-difluoromethoxy vs. 4-amino-3-difluoromethoxy).
- Impact : The positional isomerism may alter electronic distribution, affecting reactivity and binding affinity in biological targets.
- Synthesis : Likely involves similar intermediates as other difluoromethoxy-containing ketones, such as halogenation or nucleophilic substitution steps .
1-(3-(Trifluoromethyl)phenyl)propan-2-one
- Structure : Replaces difluoromethoxy with a trifluoromethyl group.
Functional Group Modifications
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one
- Structure : Contains bromomethyl and chlorine substituents instead of difluoromethoxy.
- Impact : The bromomethyl group introduces a reactive site for further functionalization (e.g., Suzuki coupling), while chlorine increases molecular weight (MW: 276.56 vs. ~210 for the target compound) and may reduce solubility .
- Physicochemical Properties : Higher density (1.538 g/cm³) compared to methoxy/difluoromethoxy analogs, reflecting increased halogen content .
1-(4-Fluoro-3-methoxyphenyl)propan-2-one
- Structure: Methoxy and fluoro substituents instead of amino and difluoromethoxy.
- Impact : Methoxy groups are less metabolically stable than difluoromethoxy, as seen in comparative pharmacokinetic studies of fluorinated compounds.
- Properties : Boiling point: 260.8°C; density: ~1.0 g/cm³ .
Data Tables: Comparative Analysis
Biological Activity
1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one, a compound with a unique molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of 1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one is CHFNO, with a molecular weight of approximately 224.19 g/mol. The presence of the difluoromethoxy group enhances its biochemical interactions and stability, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes by binding to active sites or allosteric sites, which modulates their activity. For instance, studies have indicated that compounds with similar structures exhibit significant inhibition of phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways .
- Protein-Ligand Interactions : The compound may influence protein-ligand interactions, providing insights into cellular processes and potential therapeutic targets.
Therapeutic Applications
1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one has shown promise in several therapeutic areas:
- Anti-inflammatory Agents : Due to its ability to inhibit PDEs, it may serve as a potential anti-inflammatory agent, particularly in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by modulating pathways involved in cell proliferation and apoptosis. Its structural similarity to known anticancer agents supports further investigation into its efficacy against various cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one:
-
PDE4 Inhibition : A study reported that compounds with difluoromethoxy groups exhibited IC values in the low nanomolar range for PDE4 inhibition, indicating strong biological activity .
Compound IC (nM) Selectivity 5v 26 >2000-fold over PDE7 11a 6 >2000-fold over PDE9 5k 3.5 >2000-fold over PDE2 - Antitumor Activity : In vivo studies demonstrated that structurally similar compounds significantly suppressed tumor growth in xenograft models without exhibiting toxicity . This suggests that 1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one could also exhibit similar anticancer properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
